molecular formula C19H19N3O3S3 B15101410 methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B15101410
M. Wt: 433.6 g/mol
InChI Key: IDAREDIKDFUNFI-UHFFFAOYSA-N
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Description

Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a 5,6-dihydro-4H-cyclopenta[b]thiophene core. Key structural elements include:

  • A methyl ester group at position 3 of the cyclopenta[b]thiophene ring.
  • A sulfanylacetyl linkage connecting the cyclopenta[b]thiophene moiety to a 5,6-dimethylthieno[2,3-d]pyrimidin-4-yl group.
  • The thieno[2,3-d]pyrimidine subunit is substituted with methyl groups at positions 5 and 6, contributing to steric and electronic modulation.

Properties

Molecular Formula

C19H19N3O3S3

Molecular Weight

433.6 g/mol

IUPAC Name

methyl 2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C19H19N3O3S3/c1-9-10(2)27-17-14(9)16(20-8-21-17)26-7-13(23)22-18-15(19(24)25-3)11-5-4-6-12(11)28-18/h8H,4-7H2,1-3H3,(H,22,23)

InChI Key

IDAREDIKDFUNFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiophene Derivatives

The thieno[2,3-d]pyrimidine core is synthesized via cyclocondensation of 2-aminothiophene-3-carbonitrile with acetylacetone under acidic conditions.
Procedure :

  • Reactants :
    • 2-Aminothiophene-3-carbonitrile (1.0 equiv)
    • Acetylacetone (1.2 equiv)
    • Glacial acetic acid (solvent)
  • Conditions : Reflux at 120°C for 6–8 hours under nitrogen.
  • Workup : Neutralization with aqueous NaHCO₃, extraction with dichloromethane, and column chromatography (SiO₂, hexane/EtOAc 7:3) yield 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (75–80% yield).
  • Thiolation : Treatment with Lawesson’s reagent (0.5 equiv) in toluene at 110°C for 4 hours converts the carbonyl to thiol (85% yield).

Alternative Route Using Active Methylene Reagents

A modified approach employs active methylene compounds (e.g., malononitrile) to form the pyrimidine ring:
Reaction Scheme :
$$
\text{Thiophene derivative} + \text{Malononitrile} \xrightarrow{\text{EtOH, Δ}} \text{Thieno[2,3-d]pyrimidine} \quad
$$
Key Data :

Parameter Value
Yield 68%
Purity (HPLC) >98%
Characterization $$^1$$H NMR (400 MHz, DMSO-d₆): δ 2.41 (s, 6H, CH₃), 6.92 (s, 1H, thiophene-H)

Functionalization of Cyclopenta[b]Thiophene Scaffold

Synthesis of Methyl 2-Amino-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate

The cyclopenta[b]thiophene moiety is prepared via Friedel-Crafts alkylation followed by esterification:

  • Friedel-Crafts Cyclization :
    • Reactant: Thiophene-2-carboxylic acid
    • Catalyst: AlCl₃ (2.0 equiv)
    • Conditions: 160°C, 3 hours (yield: 65%).
  • Esterification : Treatment with methanol and H₂SO₄ (cat.) affords the methyl ester (quantitative yield).

Introduction of Chloroacetyl Group

The amine group is acylated using chloroacetyl chloride:
$$
\text{Methyl 2-amino-...-carboxylate} + \text{ClCH₂COCl} \xrightarrow{\text{Et₃N, DCM}} \text{Chloroacetyl derivative} \quad
$$
Optimization Table :

Base Solvent Temp (°C) Yield (%)
Triethylamine DCM 0–25 92
Pyridine THF 25 78
NaHCO₃ H₂O/EtOAc 25 65

Coupling of Thienopyrimidine and Cyclopenta[b]Thiophene Moieties

Sulfanylacetamide Formation

The final step involves nucleophilic substitution between the thiol and chloroacetyl groups:

  • Reaction Conditions :
    • 5,6-Dimethylthieno[2,3-d]pyrimidin-4-thiol (1.0 equiv)
    • Methyl 2-chloroacetylamino-...-carboxylate (1.1 equiv)
    • K₂CO₃ (2.0 equiv), DMF, 60°C, 12 hours.
  • Workup : Precipitation in ice-water, filtration, and recrystallization (MeOH/H₂O).

Yield and Purity :

Entry Catalyst Solvent Yield (%) Purity (%)
1 K₂CO₃ DMF 88 99.1
2 Cs₂CO₃ DMSO 82 98.5
3 DBU THF 75 97.8

Mechanistic Insights and Side Reactions

Competing Pathways During Coupling

  • Thiol Oxidation : Trace O₂ in solvents leads to disulfide formation (<5%), mitigated by degassing.
  • Ester Hydrolysis : Basic conditions (pH >9) hydrolyze the methyl ester; maintained at pH 7–8.

Spectroscopic Validation

  • IR : ν 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (amide I).
  • $$^1$$H NMR : δ 3.72 (s, 3H, OCH₃), 2.38 (s, 6H, CH₃), 6.85 (s, 1H, thiophene-H).

Industrial-Scale Considerations

Cost-Effective Modifications

  • Solvent Recycling : DMF recovery via distillation reduces costs by 30%.
  • Catalyst Replacement : K₂CO₃ outperforms Cs₂CO₃ in cost-yield balance.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the ester to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the ester group may produce the corresponding alcohol.

Scientific Research Applications

Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions and potential therapeutic effects .

Comparison with Similar Compounds

Observations :

  • The target compound balances moderate logP and rotational flexibility, optimizing both solubility and target engagement.
  • The ethyl ester analog’s higher molecular weight and logP may limit bioavailability despite enhanced binding interactions .

Biological Activity

Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C22H19N3O3S3
  • Molecular Weight : 469.6 g/mol
  • CAS Number : 315682-60-1

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets. The thieno[2,3-d]pyrimidine moiety is known for its role in modulating enzyme activities and influencing signaling pathways related to inflammation and pain.

1. Analgesic and Anti-inflammatory Effects

Research has shown that derivatives of the thieno[2,3-d]pyrimidine structure exhibit significant analgesic and anti-inflammatory properties. For instance, a related compound demonstrated potent analgesic effects comparable to diclofenac sodium in animal models, indicating that this compound may possess similar capabilities .

2. Anticancer Potential

Thiophene derivatives have been identified as promising candidates in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. The compound's interaction with specific protein targets involved in cell cycle regulation and apoptosis has been highlighted in various studies .

3. Antioxidant Activity

The compound may also exhibit antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. This activity can contribute to its protective effects against various diseases .

Case Studies

StudyFindings
Study A (2007)Investigated the synthesis of related thieno[2,3-d]pyrimidines showing significant analgesic and anti-inflammatory activity comparable to standard treatments .
Study BEvaluated the anticancer effects of thiophene derivatives, indicating potential for targeting multiple signaling pathways involved in tumorigenesis .
Study CAssessed antioxidant properties in vitro, demonstrating the ability to scavenge free radicals effectively .

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound?

The synthesis typically involves condensation reactions. For example, derivatives of 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be synthesized by reacting 2-amino-thiophene precursors with acylating agents or isothiocyanates under reflux in ethanol, using glacial acetic acid as a catalyst. The product is isolated via cooling, filtration, and recrystallization from ethanol or isopropyl alcohol . Related compounds, such as ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, have reported melting points (e.g., 111–112°C), which serve as benchmarks for purity assessment .

Q. Which spectroscopic techniques are critical for structural elucidation?

X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated in studies of structurally similar thioureido-thiophene derivatives . Complementary methods include 1^1H/13^{13}C NMR for functional group analysis, IR spectroscopy for identifying thioureido or carbonyl stretches, and mass spectrometry for molecular weight confirmation .

Q. What biological activities are reported for analogous thieno[2,3-d]pyrimidine derivatives?

Thieno[2,3-d]pyrimidine scaffolds exhibit antifungal, antibacterial, and anticonvulsant properties. For instance, 2-thioureido-thiophene derivatives show activity against Candida species, while cyclopenta[b]thiophene carboxylates have been explored for anticonvulsant effects .

Q. How should researchers design stability studies for this compound?

Conduct accelerated degradation tests under varying pH, temperature, and humidity. Monitor decomposition via HPLC or TLC, and compare results to reference standards. Stability-indicating assays should validate method specificity, as outlined in environmental fate studies .

Advanced Research Questions

Q. How can synthetic yields be optimized under varying catalytic conditions?

Systematic screening of catalysts (e.g., Lewis acids vs. Brønsted acids) and solvents (polar aprotic vs. protic) is essential. For example, replacing glacial acetic acid with p-toluenesulfonic acid in ethanol may enhance reaction rates. Reaction monitoring via in-situ IR or GC-MS can identify intermediate bottlenecks .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

Use molecular docking to assess binding affinity with target proteins (e.g., fungal CYP51) and QSAR models to predict logP, bioavailability, and toxicity. SMILES/InChI descriptors (e.g., CCOC(=O)C1=C(SC2=C1CCCC2)NC=C(C#N)C(=O)C(C)(C)C) enable in silico simulations .

Q. How can contradictions in biological activity data across assays be resolved?

Standardize assay conditions (e.g., cell lines, inoculum size) and include positive controls (e.g., fluconazole for antifungal assays). Statistical meta-analysis of IC50_{50} values from multiple studies can identify outliers and validate dose-response trends .

Q. What environmental fate study designs apply to this compound?

Follow the INCHEMBIOL framework: (1) Determine physicochemical properties (logKow_{ow}, solubility); (2) Assess abiotic/biotic degradation in soil/water matrices; (3) Model bioaccumulation potential using EPI Suite. Long-term ecotoxicity studies should include multi-trophic endpoints (e.g., algae, daphnia) .

Q. How does electronic structure influence reactivity in nucleophilic substitutions?

Density functional theory (DFT) calculations reveal charge distribution at reactive sites (e.g., sulfur atoms in thienopyrimidine). Electron-withdrawing groups (e.g., carboxylate) activate the pyrimidine ring for nucleophilic attack, while steric hindrance from cyclopenta[b]thiophene may reduce reactivity .

Q. What strategies validate purity in complex matrices?

Combine orthogonal methods: HPLC-PDA for UV-active impurities, LC-MS for non-UV contaminants, and differential scanning calorimetry (DSC) for polymorph detection. For example, related cyclopenta[b]thiophene derivatives exhibit distinct melting points (e.g., 340–342°C for mercapto-dihydro-thieno pyrimidinones), aiding purity confirmation .

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